An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-2,2-dimethylchroman-4-one
An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-2,2-dimethylchroman-4-one
Abstract
The chroman-4-one scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and natural products.[1][2] Its versatile structure has rendered it a focal point in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive, in-depth exploration of a specific derivative, 5-Methoxy-2,2-dimethylchroman-4-one. We will elucidate a robust and scientifically-grounded synthetic pathway, detail the step-by-step experimental protocols, and present a full suite of expected analytical and spectroscopic data for unequivocal structural confirmation. This document is designed to serve as a critical resource for researchers, chemists, and drug development professionals engaged in the fields of organic synthesis and medicinal chemistry, offering both foundational knowledge and actionable laboratory procedures.
Foundational Principles & Synthetic Strategy
The synthesis of 2,2-disubstituted chroman-4-ones is most effectively achieved through the acid-catalyzed reaction of a phenol with an appropriate α,β-unsaturated acid. This approach, a variation of the Friedel-Crafts acylation, is a convergent and reliable method for constructing the chromanone core.
Causality of the Chosen Pathway
For the synthesis of 5-Methoxy-2,2-dimethylchroman-4-one, the logical precursors are 3-methoxyphenol and 3,3-dimethylacrylic acid. The selection of this pathway is underpinned by several key principles:
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Regioselectivity: The hydroxyl group of 3-methoxyphenol is an ortho-, para-director. In the context of an intramolecular cyclization, this directs the ring closure to the ortho position, which is essential for forming the heterocyclic ring. The methoxy group's electronic influence and the steric environment guide the acylation to the desired position.
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Reaction Mechanism: The reaction proceeds via two key stages. First, the 3,3-dimethylacrylic acid is activated by a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid, which acts as both catalyst and solvent.[3] This promotes the electrophilic acylation of the electron-rich aromatic ring of 3-methoxyphenol. Second, a subsequent intramolecular Michael addition (cyclization) occurs, where the phenolic hydroxyl group attacks the α,β-unsaturated ketone, forming the final six-membered heterocyclic ring.
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Efficiency: This one-pot reaction is efficient and avoids the need to isolate intermediates, making it a preferred method for generating libraries of chromanone derivatives.[4]
The proposed synthetic transformation is illustrated below.
Caption: Proposed synthesis of 5-Methoxy-2,2-dimethylchroman-4-one.
Detailed Experimental Protocol
This protocol is a self-validating system; its success is confirmed by the characterization data detailed in the subsequent section.
Materials & Reagents
| Reagent/Material | Purity/Grade | Supplier Example |
| 3-Methoxyphenol | ≥98% | Sigma-Aldrich, TCI |
| 3,3-Dimethylacrylic Acid | ≥98% | Alfa Aesar, TCI |
| Polyphosphoric Acid (PPA) | 115% assay | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR |
| Brine (Saturated NaCl solution) | ACS Grade | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific |
| Silica Gel | 230-400 mesh | SiliCycle, Merck |
| Hexane | ACS Grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
Step-by-Step Procedure
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Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxyphenol (1.0 eq) and 3,3-dimethylacrylic acid (1.1 eq).
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Catalyst Addition: To this mixture, carefully add polyphosphoric acid (PPA) (10x weight of the limiting reagent). The mixture will become a thick, stirrable slurry.
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Reaction Execution: Heat the reaction mixture to 80-90°C in an oil bath. Maintain vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc eluent system.
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Quenching and Workup: After the reaction is complete (as indicated by TLC), cool the flask to room temperature and then place it in an ice bath. Slowly and carefully quench the reaction by adding crushed ice (approx. 50g) to the flask with stirring. This process is exothermic.
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Extraction: Once the PPA is fully hydrolyzed, transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted acid, and finally with brine (50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc) to afford the pure 5-Methoxy-2,2-dimethylchroman-4-one.
Structural Characterization & Data Analysis
The identity, structure, and purity of the synthesized compound must be unequivocally confirmed through a combination of modern spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise molecular structure. They provide information on the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete structural assignment.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The characteristic stretching frequency of the carbonyl group (C=O) and the ether linkages (C-O-C) are of primary diagnostic importance.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to confirm its elemental composition.
Expected Spectroscopic & Physical Data
The following data are predicted based on the analysis of closely related 2,2-dimethylchroman-4-one derivatives.[5]
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Exact Mass (HRMS) | [M+H]⁺: 207.1016 |
| Appearance | Off-white to pale yellow solid |
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.35 | t, J ≈ 8.2 Hz | 1H | H-7 | Aromatic proton, triplet due to coupling with H-6 and H-8. |
| ~ 6.55 | d, J ≈ 8.2 Hz | 1H | H-6 or H-8 | Aromatic proton, doublet from ortho coupling. |
| ~ 6.45 | d, J ≈ 8.2 Hz | 1H | H-8 or H-6 | Aromatic proton, doublet from ortho coupling. |
| ~ 3.85 | s | 3H | -OCH₃ | Methoxy protons, singlet. |
| ~ 2.70 | s | 2H | H-3 (CH₂) | Methylene protons adjacent to the carbonyl group, singlet.[5] |
| ~ 1.45 | s | 6H | 2 x -CH₃ (gem) | Geminal methyl protons at the C-2 position, singlet.[5] |
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 195.0 | C-4 (C=O) | Carbonyl carbon. |
| ~ 160.5 | C-8a | Aromatic carbon attached to the heterocyclic oxygen. |
| ~ 159.0 | C-5 | Aromatic carbon attached to the methoxy group. |
| ~ 135.0 | C-7 | Aromatic CH. |
| ~ 110.0 | C-4a | Aromatic carbon at the ring junction. |
| ~ 107.0 | C-6 | Aromatic CH. |
| ~ 104.0 | C-8 | Aromatic CH. |
| ~ 78.0 | C-2 | Quaternary carbon bearing the gem-dimethyl groups. |
| ~ 55.8 | -OCH₃ | Methoxy carbon. |
| ~ 49.0 | C-3 | Methylene carbon adjacent to the carbonyl. |
| ~ 26.5 | 2 x -CH₃ | Geminal methyl carbons. |
Table 3: Predicted IR Data (KBr)
| Frequency (cm⁻¹) | Assignment | Description |
| ~ 2970-2850 | C-H stretch (sp³) | Aliphatic C-H bonds from methyl/methylene |
| ~ 1685 | C=O stretch | Strong absorption for the ketone carbonyl |
| ~ 1600, 1480 | C=C stretch | Aromatic ring vibrations |
| ~ 1260 | C-O-C stretch (aryl) | Aryl-alkyl ether linkage |
| ~ 1150 | C-O-C stretch (alkyl) | Alkyl ether linkage |
Integrated Workflow
The entire process from starting materials to a fully characterized final product follows a logical and systematic workflow, ensuring reproducibility and high-quality results.
Caption: Integrated workflow for synthesis and characterization.
Significance and Application in Drug Discovery
Chroman-4-one and its derivatives are of significant interest to the pharmaceutical industry. The core structure is a key component in a variety of compounds that have demonstrated a broad spectrum of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents. Specifically, derivatives of this scaffold have been investigated as inhibitors of critical cellular targets like Sirtuin 2 (SIRT2), which is implicated in neurodegenerative diseases and cancer.[2] The synthesis of specific analogs like 5-Methoxy-2,2-dimethylchroman-4-one provides medicinal chemists with a valuable building block for developing new chemical entities with potentially enhanced potency, selectivity, and improved pharmacokinetic profiles.
References
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